Chitosan Tetramer
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACONDITADORN-MNBTVNAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743981 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117399-50-5 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Chitosan Tetramers
Enzymatic Production Routes for Defined Chitosan (B1678972) Tetramers
Enzymatic methods offer a powerful route to produce structurally defined partially acetylated chitosan oligosaccharides (paCOS), including tetramers, overcoming the limitations of traditional chemical methods which often yield heterogeneous mixtures. nih.gov These biocatalytic approaches leverage the high specificity of enzymes to control the DP, DA, and PA, making it possible to generate pure isomers. mdpi.comresearchgate.net
Utilization of Chitin (B13524) Deacetylases (CDAs)
Chitin deacetylases (CDAs, EC 3.5.1.41) are key enzymes in the controlled production of specific chitosan tetramers. researchgate.net These enzymes, found in various organisms like fungi, bacteria, and insects, catalyze the hydrolysis of the N-acetamido group in GlcNAc residues of chitin and chitosan. nih.govresearchgate.net Their utility lies in their ability to act with high regio-selectivity, enabling the targeted removal or addition of acetyl groups. researchgate.netuni-muenster.de
The power of CDAs in generating defined chitosan tetramers stems from their dual functionality and enzyme-specific regio-specificity. They can be used in a "forward reaction" to partially deacetylate a fully acetylated chitin tetramer (AAAA) or in a "reverse reaction" to partially N-acetylate a fully deacetylated chitosan tetramer (DDDD) in the presence of excess acetate. researchgate.netuni-muenster.deacs.org
Different CDAs exhibit distinct specificities, recognizing particular sequences of acetylated or deacetylated units within the substrate. researchgate.netnih.gov For instance, some CDAs may only remove an acetyl group from the non-reducing end, while others act on internal units. uni-muenster.de This specificity is the basis for producing a complete set of the 14 possible partially acetylated chitosan tetramers. researchgate.netdntb.gov.ua By selecting and combining different CDAs from bacterial, fungal, or even viral sources, researchers can steer the reaction towards a desired tetrameric product. nih.govresearchgate.net For example, the chitin deacetylase from Vibrio cholerae (VcCDA) and the NodB protein from Rhizobium can be used in sequence to produce specific di-acetylated tetramers from a mono-acetylated precursor. researchgate.net The enzyme from Pestalotiopsis sp. (PesCDA) is known to leave the reducing end unit acetylated, converting AAAA into AADA. sci-hub.se This remarkable specificity allows for the systematic production of tetramers with unique acetylation patterns.
The pattern of acetylation (PA) is a critical structural feature that determines the biological function of chitosan oligosaccharides. nih.govresearchgate.net CDAs are the primary tools for controlling the PA of chitosan, as their mode of action dictates the precise sequence of A and D units in the final product. researchgate.net The enzyme's subsite preferences for either GlcNAc or GlcN units guide where they bind to the substrate and perform deacetylation or N-acetylation. nih.govplos.org
This enzymatic control allows for the production of chitosans with non-random PAs, which differ significantly from the random patterns produced by chemical methods. nih.govplos.org The ability to generate all fourteen possible tetrameric paCOS using CDAs highlights the level of control achievable. mdpi.comresearchgate.net This is accomplished by strategically applying different CDAs, either alone or in combination, to either a fully acetylated (AAAA) or fully deacetylated (DDDD) tetramer substrate. researchgate.net The resulting specific patterns are crucial for investigating how the sequence of acetylated and deacetylated units influences molecular recognition and biological activity. nih.govnih.gov
Table 1: Enzymatic Production of the 14 Partially Acetylated Chitosan Tetramers This table summarizes the production of all possible tetrameric chitosan structures using different chitin deacetylases (CDAs) in either deacetylation (forward) or N-acetylation (reverse) mode. A represents an N-acetyl-D-glucosamine unit, and D represents a D-glucosamine unit.
| Tetramer Pattern (Non-reducing to Reducing End) | Degree of Acetylation (DA) | Enzymatic Strategy Example | Reference |
|---|---|---|---|
| AAAA | 100% (4) | Starting Material (Chitin Tetramer) | mdpi.comresearchgate.net |
| DDDD | 0% (0) | Starting Material (this compound) | mdpi.comresearchgate.net |
| ADDD | 25% (1) | N-acetylation of DDDD using specific CDAs | researchgate.netsci-hub.se |
| DADD | 25% (1) | N-acetylation of DDDD using specific CDAs | researchgate.netsci-hub.se |
| DDAD | 25% (1) | N-acetylation of DDDD using specific CDAs | researchgate.net |
| DDDA | 25% (1) | N-acetylation of DDDD using VcCDA & NodB | researchgate.netsci-hub.se |
| AADD | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.net |
| ADAD | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.net |
| ADDA | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.net |
| DAAD | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.net |
| DADA | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.neteuropa.eu |
| DDAA | 50% (2) | Combination of bacterial and fungal CDAs | mdpi.comresearchgate.net |
| AAAD | 75% (3) | Deacetylation of AAAA using specific CDAs | researchgate.net |
| AADA | 75% (3) | Deacetylation of AAAA using PesCDA | sci-hub.se |
| ADAA | 75% (3) | Deacetylation of AAAA using specific CDAs | researchgate.net |
| DAAA | 75% (3) | Deacetylation of AAAA using specific CDAs | researchgate.net |
Glycosynthase-Catalyzed Polymerization for Tetramer Formation
An alternative enzymatic strategy for synthesizing defined oligosaccharides involves glycosynthases. preprints.orgnih.gov These are engineered glycoside hydrolases, typically mutated at their catalytic nucleophile, which renders them hydrolytically inactive but capable of synthesizing new glycosidic bonds. nih.gov This approach allows for the controlled polymerization of activated sugar donors onto an acceptor molecule. europa.eu
For this compound synthesis, glycosynthases derived from chitinases (enzymes that hydrolyze chitin) can be employed. europa.euiqs.edu The process involves using activated chitosan oligomers, such as sugar oxazolines or fluorides, as donor substrates. preprints.orgnih.gov For example, a glycosynthase derived from a bacterial chitinase (B1577495) (BcChiA) can synthesize a tetramer ((GlcNAc)₄) from a dimer-fluoride donor and a dimer acceptor. nih.gov By using defined, partially acetylated dimer or trimer building blocks, it is theoretically possible to construct specific tetramer sequences. This method offers a bottom-up approach to synthesis, providing an alternative to the top-down modification of existing tetramers by CDAs. preprints.org
Advanced Bioreactor Design and Optimization for Enzymatic Synthesis
The efficient and scalable production of defined chitosan tetramers relies on advanced bioreactor technology. Enzyme membrane reactors (EMRs) are particularly attractive for this purpose as they integrate enzymatic reaction with product separation. mdpi.comdtu.dk An EMR typically uses an ultrafiltration membrane to retain the enzyme and larger, unreacted polysaccharide substrates while allowing the smaller oligosaccharide products, like tetramers, to pass through. researchgate.net
This continuous removal of the product can help to drive the reaction forward and prevent further degradation of the target oligosaccharides. mdpi.com The molecular weight cut-off (MWCO) of the membrane is a critical parameter that allows for the selective fractionation of the desired products. researchgate.net For instance, a 10 kDa MWCO membrane has been suggested for the efficient production of chitosan pentamers and hexamers. researchgate.net Reactor designs can be further optimized through strategies like enzyme immobilization on the membrane or other supports, which enhances enzyme stability and reusability. dtu.dktandfonline.com Kinetic modeling of the depolymerization process helps in designing and optimizing EMRs for the selective and stable production of specific chitosan oligosaccharides. mdpi.comresearchgate.net
Chemical Synthesis Approaches for Chitosan Tetramers
While enzymatic methods offer high specificity, chemical synthesis provides an alternative route for producing chitosan tetramers. However, the chemical synthesis of short-chain paCOS with a defined pattern of acetylation is often described as challenging and expensive, with difficulties increasing significantly with the chain length. sci-hub.sechemrxiv.org
Controlled Hydrolysis of Higher Molecular Weight Chitosan
A primary method for producing chitosan tetramers is the controlled hydrolysis of high molecular weight chitosan. nih.gov This process involves breaking the glycosidic bonds of the long-chain polymer to yield shorter oligomers. nih.gov
Acid hydrolysis, a common chemical method, utilizes strong acids like hydrochloric acid (HCl) to break down chitosan. nih.govmdpi.com For instance, treatment with concentrated HCl can produce chitosan oligomers with a degree of polymerization ranging from 1 to 40. mdpi.com However, this method can be harsh, leading to a mixture of oligomers of varying lengths and potentially altering the degree of acetylation in an uncontrolled manner. nih.gov The separation of specific tetramers from this mixture requires further purification steps. nih.gov
Enzymatic hydrolysis offers a more controlled and specific alternative. frontiersin.org Enzymes such as chitinases and chitosanases can be employed to break down chitosan into smaller fragments. frontiersin.org For example, chitosanase from Bacillus subtilis has been shown to hydrolyze chitosan to produce chitooligosaccharides, including trimers and tetramers. frontiersin.org The specificity of these enzymes can be influenced by the degree of acetylation of the parent chitosan. sci-hub.se For instance, a GH8 Chitosanase from Bacillus sp. and a GH18 Chitinase from Bacillus licheniformis produce different mixtures of mono- and di-acetylated tetramers when acting on the same partially acetylated chitosan. sci-hub.se
Table 1: Comparison of Hydrolysis Methods for this compound Production
| Method | Reagents/Enzymes | Advantages | Disadvantages |
| Acid Hydrolysis | Concentrated acids (e.g., HCl) | Rapid depolymerization | Low specificity, mixture of products, harsh conditions |
| Enzymatic Hydrolysis | Chitinases, Chitosanases | High specificity, mild conditions | Can be slower, enzyme cost |
Stepwise Synthesis of Oligosaccharide Units
Stepwise synthesis provides a more precise route to constructing chitosan tetramers with defined structures. This bottom-up approach involves the sequential addition of monosaccharide units to build the desired tetramer.
Chemo-enzymatic strategies have been developed to synthesize specific chitosan oligomers. mdpi.com These methods can involve using activated sugar donors and specific enzymes to control the formation of glycosidic bonds. preprints.org For instance, a full set of partially N-acetylated chitosan tetramers with all possible sequences of GlcNAc and GlcN have been enzymatically produced. mdpi.compreprints.org This was achieved through the de-N-acetylation of tetra-N-acetyl chitotetraose ((GlcNAc)₄) using various site-specific chitin deacetylases, and the reverse N-acetylation of the fully deacetylated tetramer ((GlcN)₄) with the same enzymes. mdpi.compreprints.org
The production of the fully acetylated chitin tetramer (A4) and the fully deacetylated glucosamine (B1671600) tetramer (D4) are key starting points for these syntheses. mdpi.com These can be generated from tetrameric partially acetylated chitooligosaccharides (paCOS) produced by enzymatic hydrolysis of chitosan polymers, followed by chemical N-acetylation or de-acetylation. mdpi.com
Green Chemistry Principles in Tetramer Synthesis
The growing emphasis on sustainable and environmentally friendly processes has led to the application of green chemistry principles in the synthesis of chitosan and its derivatives. biointerfaceresearch.comresearchgate.net This includes the use of greener solvents and more sustainable production strategies. researchgate.netmdpi.com
Deep eutectic solvents (DESs) have emerged as promising green solvents for processing chitin and chitosan. mdpi.comnih.gov DESs are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) that have a lower melting point than their individual components. mdpi.comnih.gov Natural deep eutectic solvents (NADES), composed of natural metabolites, offer enhanced biocompatibility and biodegradability. researchgate.netmdpi.com
DESs can effectively dissolve chitin, facilitating its deacetylation to produce chitosan under milder conditions than traditional methods. mdpi.comnih.gov For example, a NADES system composed of choline (B1196258) chloride (an HBA) and acetogenin (B2873293) (an HBD) has been used for the direct extraction of chitosan from snail shells, yielding a high molecular weight product with a high degree of deacetylation. researchgate.net The use of DESs can help overcome the insolubility of chitin in most common solvents, which is a major challenge in its processing. researchgate.netnih.gov
Sustainable production strategies for chitosan oligosaccharides focus on utilizing renewable resources and environmentally benign processes. researchgate.netresearchgate.net One approach involves using waste materials from the seafood industry, such as snail shells, as a source of chitin. researchgate.net Fungal biomass from fermentation industries is another abundant and underutilized source of chitin. ugent.be
Integrating biocatalysis with precision fermentation is a novel strategy for the sustainable production of well-defined chitooligosaccharides. ugent.be This involves extracting chitin from fungal waste, enzymatically converting it to N-acetyl-D-glucosamine (GlcNAc), and then using this GlcNAc as a feedstock for microbial fermentation to produce specific COS. ugent.be This approach not only valorizes waste streams but also reduces the reliance on food-derived glucose for fermentation. ugent.be
Functionalization and Chemical Modification Strategies for this compound Derivatives
The chemical modification of chitosan and its oligosaccharides, including tetramers, is crucial for tailoring their properties for specific applications. nih.gov These modifications typically target the reactive amino (-NH₂) and hydroxyl (-OH) groups on the chitosan backbone. nih.govmdpi.com
Amidation and Grafting Reactions
Amidation and grafting are two key strategies for functionalizing chitosan oligosaccharides. These reactions can introduce new functional groups and side chains, thereby altering the solubility, reactivity, and biological activity of the parent molecule. researchgate.netnih.gov
Amidation reactions often involve the amino groups of chitosan. For example, chitosan oligosaccharides can be reacted with acrylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimidehydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an amide linkage. researchgate.net This particular reaction has been used to synthesize a chitosan oligosaccharide-graft-acrylic acid (CSO-g-AA) compound, which can act as a biodegradable crosslinker. researchgate.net
Grafting involves attaching polymer chains as side chains to the main chitosan backbone. nih.gov This can be achieved through various techniques, including free radical polymerization. nih.gov For instance, acrylic acid and acrylamide (B121943) monomers have been grafted onto chitosan in the presence of a potassium persulfate initiator to create copolymers with good thermal stability and pH-responsive behavior. nih.gov Another example is the grafting of poly(L-lactide) (PLLA) onto chitosan to create hybrid biomaterials for tissue engineering. nih.gov These grafting modifications can significantly enhance the properties of chitosan for a wide range of applications. nih.govfrontiersin.org
Quaternization for Enhanced Solubility and Cationic Charge
Chitosan's solubility is limited, typically requiring acidic conditions (pH < 6.5) to protonate the primary amino groups, which renders the polymer soluble. mdpi.comnih.gov Quaternization is a chemical modification that introduces a permanent positive charge on the nitrogen atom of the amino group, making the resulting chitosan derivative soluble over a broad pH range, including neutral and alkaline conditions. mdpi.commicroflora.wine This enhanced solubility and permanent cationic charge are highly desirable for many applications. researchgate.netmdpi.com
The process involves the reaction of the amino groups of chitosan with alkyl halides or other quaternizing agents under basic conditions. mdpi.comdovepress.com For chitosan oligosaccharides like the tetramer, this modification significantly improves their utility. Common methods for quaternization include:
Direct N-alkylation: This is a widely used technique, often employing methyl iodide (CH₃I) in the presence of a strong base and a solvent like N-methyl-2-pyrrolidone (NMP). dovepress.commdpi.com This reaction leads to the formation of N,N,N-trimethyl chitosan (TMC), a well-known quaternized derivative. mdpi.commdpi.com
Reaction with Epoxy Derivatives: Another common strategy involves the ring-opening reaction of epoxy-containing reagents, such as glycidyltrimethylammonium chloride (GTMAC), with the amino groups of chitosan. researchgate.netdovepress.com This method is effective for creating quaternary ammonium (B1175870) chitosan derivatives under milder conditions. researchgate.net
The degree of quaternization (DQ) is a critical parameter that influences the final properties of the derivative and can be controlled by adjusting reaction conditions. researchgate.netmdpi.com The permanent positive charge imparted by quaternization enhances the interaction of the tetramer with negatively charged cell membranes. researchgate.net
Table 1: Common Quaternization Agents and Their Characteristics
| Quaternizing Agent | Chemical Name | Resulting Derivative | Key Advantages |
|---|---|---|---|
| CH₃I | Methyl Iodide | N,N,N-trimethyl chitosan (TMC) | Well-established method, high degree of quaternization possible. dovepress.commdpi.com |
| GTMAC | Glycidyltrimethylammonium chloride | N-(2-hydroxypropyl-3-trimethylammonium) chitosan | High water solubility, reaction under milder conditions. researchgate.netdovepress.com |
Conjugation with Biologically Active Molecules
The functional groups on chitosan tetramers serve as anchor points for covalently attaching other biologically active molecules, thereby creating novel conjugates with tailored properties. nih.govmdpi.com The primary sites for these reactions are the C2-amino groups and the C3 and C6-hydroxyl groups. nih.gov Chemical modifications allow for the combination of the intrinsic properties of the this compound with the specific functions of the conjugated molecule.
Common conjugation strategies include:
N-acylation: This involves forming an amide bond between the amino groups of the tetramer and carboxylic acid groups of other molecules, such as fatty acids. mdpi.com This can be used to introduce hydrophobic properties to the otherwise hydrophilic oligosaccharide. mdpi.com
Grafting Copolymers: Techniques like "click chemistry" have been employed to graft polymers such as poly(ethylene glycol) (PEG) or poly(caprolactone) onto the chitosan backbone. nih.gov The Huisgen cycloaddition, a reaction between an alkyne and an azide, is a prominent example of a click reaction used for this purpose. nih.gov
Attachment of Targeting or Functional Ligands: Molecules like cyclodextrins have been grafted onto chitosan to create derivatives with specific functionalities. researchgate.net For instance, β-cyclodextrin can be attached to improve complexation capabilities. researchgate.net Similarly, chelating agents like EDTA can be conjugated to enhance metal-ion binding. mdpi.com
These conjugation methods expand the functional repertoire of chitosan tetramers, enabling their use in advanced applications by creating materials with combined or synergistic properties. nih.govmdpi.com
Table 2: Examples of Conjugation Strategies for Chitosan Derivatives
| Conjugated Molecule/Class | Linkage Type | Purpose of Conjugation | Reference |
|---|---|---|---|
| Fatty Acids | Amide bond (N-acylation) | Introduce hydrophobic properties. | mdpi.com |
| Poly(ethylene glycol) (PEG) | Click Chemistry (e.g., triazole) | Improve biocompatibility, solubility. | nih.gov |
| β-cyclodextrin | N-substitution | Enhance complexation ability. | researchgate.net |
Pattern of Acetylation (PA) Control in Derivatization
Beyond the degree of polymerization (DP) and the fraction of acetylation (FA), the pattern of acetylation (PA)—the specific sequence of N-acetyl-D-glucosamine (A) and D-glucosamine (D) units—is a crucial structural parameter that dictates the biological activity of chitosan oligomers. mdpi.comnih.gova-z.lu The ability to control the PA during synthesis is essential for producing defined tetramers that can be used for subsequent, predictable derivatization.
The primary method for achieving precise PA control is through the use of chitin deacetylases (CDAs), which are enzymes that can selectively remove acetyl groups from chitin oligomers or, in their reverse mode, selectively add acetyl groups to fully deacetylated oligomers. researchgate.netbohrium.com Different CDAs exhibit distinct regio-selectivities, meaning they act on specific positions within the oligosaccharide chain. researchgate.netacs.org
For example:
The CDA NodB from Rhizobium species specifically deacetylates the acetyl group at the non-reducing end of a chitin oligomer. nih.govresearchgate.net
The CDA from Vibrio cholerae (VcCDA ) acts on the second unit from the non-reducing end. acs.orgnih.gov
Other fungal and bacterial CDAs have been shown to produce different tetrameric patterns by acting on the fully acetylated tetramer (AAAA) or the fully deacetylated tetramer (DDDD). researchgate.net
By using these enzymes individually or in specific combinations and sequences, it is possible to produce all 14 possible partially acetylated chitosan tetramers. researchgate.net For instance, researchers have successfully synthesized specific monoacetylated tetramers like ADDD, DADD, and DDDA. acs.orgresearchgate.net This enzymatic control allows for a level of regioselectivity that is difficult to achieve through purely chemical N-acetylation or deacetylation methods. nih.gov
The defined PA of a tetramer is critical because it directly influences its interaction with other enzymes and cellular receptors. nih.govresearchgate.net Therefore, controlling the PA is a fundamental prerequisite for designing and synthesizing derivatized chitosan tetramers with specific and reproducible biological functions.
Table 3: Enzymatic Control of Acetylation Pattern in Chitosan Tetramers
| Enzyme (CDA) | Source Organism | Mode of Action | Resulting Tetramer Pattern Example(s) | Reference(s) |
|---|---|---|---|---|
| NodB | Rhizobium sp. | Deacetylation (forward) | Converts AAAA to DAAA | researchgate.netnih.gov |
| VcCDA | Vibrio cholerae | Deacetylation (forward) | Converts AAAA to ADAA | acs.org |
| PesCDA | Pestalotiopsis sp. | Deacetylation (forward) | Converts AAAA to AADA | acs.orgsci-hub.se |
| Various CDAs | Fungi, Bacteria | N-acetylation (reverse) | Converts DDDD to various mono- or di-acetylated tetramers | researchgate.netbohrium.com |
Advanced Characterization and Structural Elucidation of Chitosan Tetramers
Spectroscopic Analysis for Fine Structure Determination
Spectroscopic methods are indispensable for the detailed structural investigation of chitosan (B1678972) tetramers, providing insights into their chemical composition, bonding, and crystalline nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of chitosan oligomers in solution. frontiersin.org ¹H NMR, in particular, is widely used to analyze the structure of chitosan and its derivatives. mdpi.commdpi.com For chitosan tetramers, ¹H NMR provides detailed information about the constituent D-glucosamine (D) and N-acetyl-D-glucosamine (A) units. researchgate.net
The chemical shifts of protons, especially the anomeric protons (H-1) and the protons on the acetyl group's methyl carbon, are highly sensitive to their local chemical environment. researchgate.netescholarship.org This sensitivity allows for the differentiation between acetylated and deacetylated residues. For instance, the anomeric proton of a deacetylated unit (α-D) resonates at a different frequency compared to that of an acetylated unit (α-A). researchgate.net Analysis of the anomeric region in the ¹H NMR spectrum is crucial for identifying the residues at the reducing and non-reducing ends of the tetramer chain. researchgate.net While NMR can be demanding due to the need for concentrated samples for oligomers with a degree of polymerization less than five, its accuracy is comparable to mass spectrometric fingerprinting approaches. mdpi.com
Table 1: Illustrative ¹H NMR Chemical Shifts for Chitosan Oligomer Residues Data compiled from published research findings. researchgate.net
| Proton/Residue | Chemical Shift (ppm) | Description |
| α-anomer of D-unit | 5.43 | Anomeric proton of a deacetylated reducing-end residue. |
| β-anomer of D-unit | 4.92 | Anomeric proton of a deacetylated reducing-end residue. |
| α-anomer of A-unit | 5.19 | Anomeric proton of an acetylated reducing-end residue. |
| β-anomer of A-unit | 4.70 - 4.74 | Anomeric proton of an acetylated reducing-end residue, shift depends on the neighboring unit. |
| Internal D-units | 4.80 - 4.95 | Protons of internal deacetylated units. |
| Internal A-units | 4.55 - 4.68 | Protons of internal acetylated units. |
By analyzing the distinct chemical shifts in ¹H and ¹³C NMR spectra, researchers can deduce the sequence of monomers. mdpi.com For example, the signals from anomeric protons (H-1) and carbons (C-1) are influenced by the nature of the adjacent monomeric units (i.e., whether an A unit is next to another A or a D unit). researchgate.net This allows for the differentiation and quantification of various diad and triad (B1167595) sequences (e.g., AA, AD, DA, DD). mdpi.com The ability to resolve and assign these signals makes it possible to distinguish between different mono-acetylated tetramers (e.g., ADDD, DADD, DDAD, DDDA) and other potential isomers. acs.orgsci-hub.se Recent studies have demonstrated the successful production and analysis of all fourteen possible partially acetylated chitosan tetramers, showcasing the advanced application of analytical techniques in defining their precise molecular structure. jst.go.jpnih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to confirm the chemical structure of chitosan and its derivatives by identifying their characteristic functional groups. mdpi.commdpi.comroyalsocietypublishing.orgnih.govresearchgate.net The FT-IR spectrum of a chitosan tetramer displays several key absorption bands that verify its composition.
During the conversion of chitin (B13524) to chitosan through deacetylation, the intensity of the amide I band (around 1655 cm⁻¹) decreases, while the band corresponding to the primary amino group (-NH₂) (around 1590 cm⁻¹) increases. mdpi.comnih.gov The presence of both bands in the spectrum of a partially acetylated this compound confirms the coexistence of both N-acetyl-D-glucosamine and D-glucosamine units. Other characteristic peaks include a broad band for O-H and N-H stretching (around 3400-3200 cm⁻¹), and bands related to CH₂ stretching and bending. mdpi.comroyalsocietypublishing.orgias.ac.in These spectral fingerprints are crucial for confirming the successful synthesis or modification of chitosan oligomers. royalsocietypublishing.orgvliz.be
Table 2: Characteristic FT-IR Absorption Bands for Chitosan Data compiled from published research findings. mdpi.comroyalsocietypublishing.orgnih.govvliz.be
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | Stretching | O-H and N-H |
| ~2870 | Stretching | C-H |
| ~1655 | Amide I (C=O stretching) | -NHCOCH₃ |
| ~1590 | N-H Bending | -NH₂ |
| ~1425 | CH₂ Bending | -CH₂OH |
| ~1380 | Amide III | C-N |
| ~1150 | Asymmetric stretching | C-O-C bridge |
| ~895 | Stretching | β-glycosidic bond |
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique used for the characterization of chitosan tetramers. nih.govresearchgate.net N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN) residues, the building blocks of chitosan, act as chromophoric groups in the far-UV region, allowing for their detection. mdpi.com The acetylamino group of the GlcNAc units can form a conjugated system with the sugar ring, leading to absorbance at approximately 210-214 nm. ias.ac.inmdpi.com
While neat chitosan does not show significant absorption in the 240–880 nm range, the formation of complexes or derivatives can introduce new absorption bands. ias.ac.inrsc.org For instance, the complexation of chitosan with metal ions like iron can result in new absorption bands around 350-390 nm. ias.ac.in Therefore, UV-Vis spectroscopy serves as a useful tool for confirming the presence of chitosan oligomers and for studying their interactions and modifications. mdpi.comresearchgate.net
X-ray techniques provide valuable information about the solid-state properties and surface chemistry of chitosan materials. nih.govresearchgate.net
X-ray Diffraction (XRD) analysis is employed to investigate the crystallinity of chitosan samples. mdpi.comroyalsocietypublishing.orgsapub.orgwisdomlib.org Chitosan is a semi-crystalline polymer, and its XRD pattern typically shows characteristic diffraction peaks. vliz.besapub.org For instance, raw chitosan often exhibits strong, broad peaks around 2θ = 9-10° and 20-21°. mdpi.comroyalsocietypublishing.org The intensity and position of these peaks can change depending on the degree of deacetylation and the crystalline arrangement. wisdomlib.org A decrease in peak intensity or a broadening of peaks can indicate a more amorphous structure, which can be influenced by chemical modifications or the introduction of other molecules into the chitosan matrix. royalsocietypublishing.orgsapub.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states on the surface of chitosan materials. mdpi.comnih.govresearchgate.net High-resolution XPS spectra for C1s, O1s, and N1s provide detailed information about the chemical environment of these atoms. mdpi.comresearchgate.net For example, the C1s spectrum of chitosan can be deconvoluted into peaks corresponding to C-C/C-H, C-NH/C-NH₂, and C-O bonds. researchgate.net This allows for the characterization of the surface chemistry, including the density of amino groups, and can detect changes resulting from surface modifications or interactions with other substances. mdpi.comresearchgate.netresearchgate.net
Table 3: Summary of X-ray Analysis Data for Chitosan Data compiled from published research findings. mdpi.comroyalsocietypublishing.orgwisdomlib.orgresearchgate.net
| Technique | Parameter | Typical Value/Observation | Significance |
| XRD | Diffraction Peaks (2θ) | ~10° and ~20° | Indicates the semi-crystalline nature of chitosan. |
| XPS | C1s Binding Energy (eV) | ~283.9 | Corresponds to C-C and C-H bonds. |
| XPS | C1s Binding Energy (eV) | ~285.4 | Corresponds to C-NH and C-NH₂ bonds. |
| XPS | C1s Binding Energy (eV) | ~286.9 | Corresponds to C-O-C and C-OH bonds. |
| XPS | N1s Binding Energy (eV) | ~399.8 | Corresponds to the nitrogen in the amino groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Chromatographic and Electrophoretic Techniques for Purity and Homogeneity
The production of chitosan tetramers, whether through chemical or enzymatic hydrolysis of chitosan polymers, typically yields a mixture of oligosaccharides with varying degrees of polymerization. sci-hub.se Therefore, effective separation and purification techniques are essential to isolate pure and homogenous chitosan tetramers.
Chromatographic techniques are widely used for this purpose. mdpi.com
Size-Exclusion Chromatography (SEC) separates oligosaccharides based on their molecular size, making it effective for fractionating mixtures into different degrees of polymerization (DP), such as dimers, trimers, and tetramers. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of chitosan oligosaccharides. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like chitosan oligomers. mdpi.comresearchgate.net HILIC can separate not only based on the degree of polymerization but has also shown the capability to separate tetrameric isomers with different patterns of acetylation (PA). sci-hub.semdpi.com
Immobilized Metal Affinity Chromatography (IMAC) utilizes the affinity of chitosan for metal ions and has been employed for the purification of chitosan oligomers. researchgate.net
Electrophoretic techniques also play a role in the analysis of chitosan tetramers.
Gel Electrophoresis , using polyacrylamide gels, can resolve chitosan oligomers of four residues or more. researchgate.netnih.gov Chitosan migrates as a polycation in an acidic environment, and its mobility can be used to analyze the distribution of different chain lengths in a sample. researchgate.netukrbiochemjournal.org This method is effective for monitoring the progress of chitosan hydrolysis and for assessing the molecular weight profile of fractionated samples. nih.govukrbiochemjournal.org
Capillary Zone Electrophoresis (CZE) has been used to analyze the homogeneity of chitosan derivatives. portlandpress.com
These advanced separation methods are crucial for obtaining well-defined chitosan tetramers, which is a prerequisite for accurately studying how their specific structures influence their biological activities. mdpi.comsci-hub.se
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of chitosan tetramers. Due to the hydrophilic nature of chitosan oligomers, conventional reversed-phase HPLC often results in poor retention. mdpi.com Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a more effective method for separating these polar compounds. mdpi.com HILIC can successfully separate chitosan oligomers with degrees of polymerization from 2 to 6. mdpi.com
In a typical HILIC setup for this compound analysis, a polar stationary phase, such as a cyano- or amino-based column, is used with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a low concentration of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). sci-hub.se The separation is achieved through a partitioning mechanism where the analytes elute in order of increasing hydrophilicity as the aqueous portion of the mobile phase is increased.
Researchers have utilized UHPLC-ELSD-ESI-MS (Ultra-High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detector and Electrospray Ionization Mass Spectrometry) for the detailed analysis of chitosan tetramers. sci-hub.se This powerful combination allows for not only the separation of tetramers but also their detection and subsequent structural confirmation by mass spectrometry. For instance, HILIC has been instrumental in separating isomeric, monoacetylated chitosan tetramers, such as ADDD, DADD, and DDDA, which differ only in the position of the single acetyl group. sci-hub.sechemrxiv.org
A typical elution profile for separating partially acetylated chitosan oligomers might involve a gradient from a high percentage of organic solvent to a higher percentage of aqueous buffer over a set period, followed by column re-equilibration. sci-hub.se The choice of detector is also critical; while UV detectors can be used by monitoring the absorbance around 210 nm, differential refractive index detectors are often preferred for both N-acetylated and N-deacetylated forms, though they are less sensitive and not suitable for gradient elution. mdpi.com
Table 1: Example HPLC-HILIC Conditions for this compound Separation
| Parameter | Condition | Reference |
| Column | Phenomenex Luna 5 µm CN (100 Å, 250 mm × 10 mm) | sci-hub.se |
| Mobile Phase A | Acetonitrile | sci-hub.se |
| Mobile Phase B | Aqueous solution with 0.1% (v/v) formic acid and 10 mM ammonium formate | sci-hub.se |
| Elution Profile | Linear gradient from 0% to 75% B over 10 minutes | sci-hub.se |
| Flow Rate | 0.8 mL/min | sci-hub.se |
| Temperature | 75 °C | sci-hub.se |
Gel Filtration Chromatography
Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for separating molecules based on their hydrodynamic volume or size in solution. mdpi.com It plays a crucial role in the purification of chitosan tetramers from mixtures containing oligomers of varying degrees of polymerization (DP). mdpi.comscribd.com
The principle of GFC involves passing the sample through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like chitosan tetramers, can enter the pores to varying extents, resulting in a longer retention time and later elution. This method has been successfully applied to separate chitosan oligomers with a DP of 2 to 6 from chitosan hydrolysates. mdpi.com
For the analysis of chitosan oligomers, SEC systems are often coupled with a differential refractometer detector (RI). scribd.comuniv-lyon1.fr Studies have shown good separation of oligomer mixtures in order of increasing molecular weight, with satisfactory resolution for DPs below 6. scribd.comuniv-lyon1.fr A common setup might involve using two TSK gel G-Oligo-PW columns with an aqueous solution of 0.1M NaCl at pH 6 as the eluent. scribd.comuniv-lyon1.fr
One of the key advantages of SEC is its ability to provide information on the molecular weight distribution of the sample. However, a limitation is that it primarily separates based on size, meaning that isomers of chitosan tetramers with the same DP but different acetylation patterns are not typically resolved. mdpi.com To overcome the unwanted interactions between the oligomers and the chromatography matrix, high salt concentrations are often required in the elution buffer. mdpi.com
Table 2: Typical GFC/SEC System for Chitosan Oligomer Separation
| Component | Specification | Reference |
| Chromatography System | Size-Exclusion Chromatography (SEC) | scribd.comuniv-lyon1.fr |
| Columns | Two TSK gel G-Oligo-PW columns (7.8mm ID x 30cm L, 7µm) | scribd.comuniv-lyon1.fr |
| Eluent | Aqueous solution of NaCl (0.1M, pH=6) | scribd.comuniv-lyon1.fr |
| Detector | Differential Refractometer (RI) | scribd.comuniv-lyon1.fr |
| Flow Rate | 0.5 ml/min | univ-lyon1.fr |
| Temperature | 25 °C | univ-lyon1.fr |
Mass Spectrometry (MS) for Molecular Weight and Sequence
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of chitosan tetramers, providing precise information on their molecular weight and the sequence of acetylated (A) and deacetylated (D) units. sci-hub.senih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. sci-hub.senih.gov
ESI-MS, often coupled with HPLC (LC-MS), allows for the direct analysis of eluting fractions, confirming the molecular weight of separated oligomers. mdpi.com Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing. sci-hub.se Through fragmentation analysis, the specific arrangement of 'A' and 'D' units within a tetramer can be determined. For example, MS2 analysis has been used to distinguish between the monoacetylated tetramers ADDD, DADD, and DDDA. sci-hub.sechemrxiv.org
MALDI-TOF-MS is another valuable technique for profiling mixtures of chitosan oligomers. nih.govmdpi.com In this method, the sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) and ionized by a laser, allowing for the detection of a series of ion peaks corresponding to oligomers with different DPs. nih.govmdpi.com It has been used to identify hetero-chitooligomers with DPs up to 9 in enzymatic hydrolysates of chitosan. mdpi.com However, a limitation of MALDI-TOF-MS is that signal interference from the matrix can make it difficult to determine oligomers with a DP of less than 2. mdpi.commdpi.com
The combination of these MS techniques provides a comprehensive picture of the composition of this compound samples, which is crucial for understanding their biological activities. sci-hub.senih.gov
Table 3: Mass Spectrometry Data for Chitosan Oligomers
| Degree of Polymerization (DP) | Oligomer Structure | Observed m/z (as [M+Na]+) | Reference |
| 2 | Di-saccharide | 374.4, 376.6, 396.8 | nih.gov |
| 3 | Tri-saccharide | 526.3, 530.8, 558.4, 561.4 | nih.gov |
| 4 | Tetra-saccharide | 716.8, 760.5 | nih.gov |
| 5 | Penta-saccharide | 922.6, 954.8 | nih.gov |
| 6 | Hexa-saccharide | 1030.5, 1053.2, 1083.2, 1114.6 | nih.gov |
Note: The variation in m/z for the same DP corresponds to different degrees and patterns of acetylation.
Conformational Analysis and Molecular Modeling
Understanding the three-dimensional structure and dynamic behavior of chitosan tetramers is crucial for explaining their properties and biological functions. Computational chemistry and molecular modeling provide powerful tools to investigate these aspects at an atomic level.
Computational Chemistry and Molecular Dynamics (MD) Simulations
Computational chemistry methods, such as those available in software like HyperChem, are used to analyze the theoretical structure of chitosan oligomers. scielo.org.arplapiqui.edu.ar Quantum chemical calculations, including PM3 and AM1 methods, can be employed to determine the geometrical structure and energies, such as the Gibbs free energy. scielo.org.arresearchgate.net These calculations provide insights into the stability and reactivity of different conformations.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of chitosan tetramers in solution. nih.govrsc.org By simulating the movement of atoms over time, MD can reveal the flexibility of the oligomer chain, the preferred conformations, and the interactions with solvent molecules. nih.gov For instance, MD simulations have been used to analyze the binding of chitosan tetramers to enzymes, providing insights into substrate specificity and catalytic mechanisms. nih.govresearchgate.net These simulations can calculate properties like the root mean square fluctuation (RMSF) of atoms, which indicates the flexibility of different parts of the molecule, and the binding free energy (BFE) between the oligomer and a target protein. nih.govnih.gov
Theoretical Models for Hydrolysis Kinetics
Theoretical models have been developed to understand and predict the kinetics of chitosan hydrolysis, which is the process of breaking the glycosidic bonds that link the monosaccharide units. nih.govscribd.com The hydrolysis of chitosan tetramers is a non-random process. nih.govresearchgate.net
A kinetic model for the acid hydrolysis of fully N-acetylated (chitin) and fully N-deacetylated (chitosan) tetramers in concentrated hydrochloric acid has been proposed. nih.govscribd.com This model assumes two different rate constants for the hydrolysis of the glycosidic linkages within the tetramer. The results indicate that the glycosidic bond adjacent to one of the end residues is hydrolyzed faster than the other internal linkages. nih.gov Specifically, for the fully N-acetylated tetramer, this terminal linkage is hydrolyzed 2.5 times faster, and for the fully N-deacetylated tetramer, it is 2.0 times faster. nih.govresearchgate.net The rate constants for the hydrolysis of the chitin tetramer are about 50 times higher than those for the this compound, which is attributed to the catalytic role of the N-acetyl group and the presence of the positively charged amino group in the deacetylated unit. nih.govresearchgate.net
Table 4: Kinetic Parameters for Chitosan Hydrolysis
| Parameter | Description | Value | Reference |
| k1 | Rate constant for hydrolysis of the glycosidic bond next to an end residue | Faster than k2 | nih.govscribd.com |
| k2 | Rate constant for hydrolysis of other glycosidic linkages | Slower than k1 | nih.govscribd.com |
| k1/k2 Ratio (Chitin Tetramer) | Ratio of hydrolysis rates | 2.5 | nih.govresearchgate.net |
| k1/k2 Ratio (this compound) | Ratio of hydrolysis rates | 2.0 | nih.govresearchgate.net |
Inter- and Intra-chain Hydrogen Bonding Analysis
Hydrogen bonds play a critical role in determining the conformation and properties of chitosan tetramers. imanagerpublications.com These bonds can occur within a single chitosan chain (intra-chain) or between different chains (inter-chain). vot.pl
Computational studies, including Density Functional Theory (DFT) and MD simulations, are used to analyze the hydrogen bonding network in detail. imanagerpublications.comnih.gov DFT calculations can reveal how the presence and position of acetyl groups in partially acetylated chitosan oligomers can generate new intramolecular interactions with the amino groups of neighboring deacetylated units, thereby affecting the molecule's polarity and electronic properties. nih.gov MD simulations can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of these crucial interactions. nih.govnih.gov For example, analysis of MD simulations can quantify the average number of hydrogen bonds between specific amino acid residues of an enzyme and the sugar units of a bound this compound. nih.gov
Mechanistic Investigations of Chitosan Tetramer Biological Interactions
Cellular and Subcellular Interaction Mechanisms (In Vitro and Ex Vivo Models)
The biological effects of chitosan (B1678972) tetramer are rooted in its fundamental interactions with cellular structures. These interactions are complex and involve a cascade of events, from initial contact with the cell membrane to potential modulation of intracellular pathways.
The cell membrane represents the primary interface for the interaction between chitosan tetramer and the cell. The physicochemical properties of both the tetramer and the membrane dictate the nature and consequences of this initial contact.
The foundational mechanism governing the interaction of this compound with cell membranes is electrostatic attraction. researchgate.netmdpi.comnih.gov Chitosan, being a polycationic molecule due to the protonation of its primary amine groups in acidic to neutral pH, is naturally drawn to the negatively charged components of cell membranes. researchgate.netnih.govencyclopedia.pub These negative charges are primarily contributed by phospholipids (B1166683), such as phosphatidylserine, and sialic acid residues on glycoproteins and glycolipids. mpg.denih.gov
This electrostatic binding is a critical first step that facilitates subsequent interactions. The density of positive charges on the this compound, which is influenced by the degree of deacetylation and the pH of the surrounding medium, plays a significant role in the strength of this interaction. mdpi.comencyclopedia.pub A higher positive charge density on the tetramer leads to a stronger electrostatic interaction with the anionic components of the cell membrane. encyclopedia.pub This initial binding can lead to a coating of the cell surface by the this compound, which can, in turn, influence various cellular processes. mdpi.comnih.gov
Table 1: Key Molecules Involved in Electrostatic Interactions
| This compound Component | Cell Membrane Component | Type of Interaction |
|---|---|---|
| Protonated Amine Groups (-NH3+) | Phospholipids (e.g., Phosphatidylserine) | Electrostatic Attraction |
| Protonated Amine Groups (-NH3+) | Sialic Acid on Glycoproteins/Glycolipids | Electrostatic Attraction |
| Protonated Amine Groups (-NH3+) | Teichoic Acids (in Gram-positive bacteria) | Electrostatic Attraction |
Following the initial electrostatic binding, this compound can significantly influence the permeability and integrity of the cell membrane. mdpi.commpg.deubc.ca It is proposed that the interaction of the positively charged chitosan molecules with the negatively charged phospholipids disrupts the normal packing of the lipid bilayer. nih.govencyclopedia.pub This disruption can lead to the formation of transient pores or a general increase in membrane fluidity, thereby enhancing its permeability. mpg.denih.govubc.ca
This increased permeability can result in the leakage of intracellular components, such as ions, metabolites, and even small proteins, which can ultimately compromise cell viability. researchgate.net Studies have shown that low-molecular-weight chitosans, like the tetramer, are effective at increasing membrane permeability. researchgate.net The ability of this compound to alter membrane integrity is a key aspect of its antimicrobial and cytotoxic activities. researchgate.netresearchgate.net Some research suggests that at low concentrations, chitosan disrupts the cell surface leading to leakage, while at higher concentrations, it may form a polymer film on the cell surface, which can also interfere with nutrient transport. nih.gov
The journey of the this compound does not necessarily end at the cell membrane. Due to its relatively small size, it has the potential to be internalized by cells. nih.govmdpi.com The primary mechanism for the uptake of chitosan and its oligomers is thought to be endocytosis. nih.gov This process can be mediated by the electrostatic interactions between the cationic chitosan and the anionic cell surface, which can trigger the cell's endocytic machinery. nih.gov
Once inside the cell, chitosan nanoparticles have been observed to be trafficked through various intracellular compartments. nih.govnih.gov Studies using nanoparticles made from chitosan derivatives have shown that they can be found in endosomes and lysosomes. nih.govnih.govacs.org Some evidence suggests that positively charged chitosan nanoparticles have the ability to escape from endosomes, a crucial step for delivering therapeutic cargo into the cytoplasm. nih.govacs.org The exact trafficking pathways for the this compound itself require further specific investigation, but it is plausible that it follows similar endocytic routes.
One of the most significant intracellular interactions of this compound is its ability to bind to and condense nucleic acids like DNA and RNA. mdpi.commdpi.comresearchgate.net This interaction is again driven by the electrostatic attraction between the positively charged this compound and the negatively charged phosphate (B84403) backbone of the nucleic acids. mdpi.comrsc.org
This binding can lead to the formation of compact complexes, often referred to as "polyplexes". mdpi.com The condensation of nucleic acids serves to protect them from degradation by nucleases, which is a critical feature for applications in gene delivery. researchgate.net The ability of chitosan to condense DNA into nanoparticles is a well-documented phenomenon. nih.gov The small size of the this compound may allow for efficient binding and condensation of nucleic acids within the cellular environment. mdpi.com
Table 2: Research Findings on Chitosan-Nucleic Acid Interactions
| Study Focus | Key Finding | Implication |
|---|---|---|
| Chitosan-DNA complex formation | Chitosan can condense DNA into compact nanoparticles. nih.gov | Potential for gene delivery and protection of genetic material. |
| Protection against nucleases | Chitosan binding protects DNA from enzymatic degradation. researchgate.net | Enhances the stability of genetic material for therapeutic applications. |
| Influence of pH | The binding and condensation are pH-dependent, being stronger at lower pH where chitosan is more protonated. nih.gov | The intracellular environment can modulate the interaction. |
| Chitosan for RNA delivery | Chitosan can form complexes with RNA, preventing its degradation. mdpi.com | Potential use in RNA-based therapies. |
By binding to nucleic acids, this compound can directly influence gene expression. mdpi.com This can occur through several mechanisms. Firstly, by condensing DNA, it can physically block the access of transcription factors and RNA polymerase to gene promoters, thereby inhibiting transcription. mdpi.com Conversely, in some contexts, the interaction might facilitate the entry of DNA into the nucleus or enhance its stability, potentially leading to increased gene expression, particularly in gene therapy applications.
Studies on chitosan and its oligomers have shown that they can modulate the expression of various genes. jmp.irmdpi.com For instance, research in plant cells has demonstrated that chitosan oligomers can induce the expression of genes involved in defense pathways. jmp.ir In potato plants, chitosan treatment led to the differential expression of genes primarily involved in photosynthesis and respiration. frontiersin.org While these studies often use a mixture of oligomers or larger chitosan polymers, they provide strong evidence that chitosan derivatives can have a significant impact on gene expression. The specific effects of the this compound on the expression of various gene pathways in different cell types remain an active area of research.
Nucleic Acid Binding and Condensation (DNA/RNA)
Endosomal Escape Mechanisms
Following cellular uptake, often through endocytosis, the ability of a compound to escape from endosomes is critical for its interaction with cytosolic components. For chitosan and its derivatives, two primary mechanisms for endosomal escape have been proposed: the "proton sponge" effect and electrostatic destabilization. researchgate.netrsc.org
The electrostatic destabilization model offers an alternative or complementary mechanism. researchgate.net The positively charged, protonated this compound can interact electrostatically with the negatively charged components of the inner endosomal membrane. This interaction can disrupt the membrane's integrity, potentially leading to pore formation or outright rupture, thereby facilitating the tetramer's escape into the cytoplasm. researchgate.netrsc.org
Enzyme Interactions and Biotransformation
The biotransformation of this compound is largely governed by its interaction with specific hydrolytic enzymes. Its susceptibility to these enzymes determines its persistence and biological activity.
Susceptibility to Chitinases and Lysozyme
This compound's stability and function are influenced by its susceptibility to degradation by enzymes such as chitinases and lysozyme. Chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132) are the primary enzymes responsible for breaking down chitin (B13524) and chitosan, respectively. mdpi.com The key difference lies in their substrate specificity: chitinases preferentially hydrolyze the glycosidic bonds between N-acetyl-D-glucosamine (GlcNAc) units, while chitosanases favor bonds between D-glucosamine (GlcN) units. mdpi.com
Research has shown that the biological activity of an oligomer can be directly linked to its enzymatic degradation. For instance, the elicitor activity of a chitin tetramer in rice cells was reportedly abolished following digestion with chitinase (B1577495). researchgate.net Lysozyme (EC 3.2.1.17), which hydrolyzes the β-(1→4) linkages in chitin, also demonstrates activity on partially N-acetylated chitosans. cdnsciencepub.comfree.fr Its depolymerization activity is highly dependent on the fraction of acetylated residues (Fₐ), with studies showing selectivity for GlcNAc residues at specific sites within the enzyme's active cleft. cdnsciencepub.com Chitosanases can degrade chitosan polymers into shorter oligomers, with the final products often being inactive or weakly active dimers, trimers, and tetramers. mdpi.com
| Enzyme | Primary Substrate Linkage | Action on this compound | Typical End Products (from Polymer) |
|---|---|---|---|
| Chitinase | GlcNAc-GlcNAc | Can hydrolyze and inactivate chitin tetramers. researchgate.net Activity is higher on more acetylated chains. mdpi.com | Oligosaccharides, N,N'-diacetylchitobiose. free.fr |
| Lysozyme | GlcNAc-GlcNAc | Can hydrolyze partially acetylated chitosan oligomers; activity depends on the degree and pattern of acetylation. cdnsciencepub.com | Oligosaccharides. free.fr |
| Chitosanase | GlcN-GlcN | Can hydrolyze oligomers with a degree of polymerization greater than four in an endolytic manner. nkust.edu.tw More rapid hydrolysis compared to chitinase. mdpi.com | Mainly chitotriose, with smaller amounts of chitobiose and chitotetraose. mdpi.comnkust.edu.tw |
Influence on Enzyme Activity and Stability
While much research focuses on the enzymatic degradation of chitosan, the polymer can also influence the activity and stability of other enzymes when used as a support matrix. When the enzyme Catalase was covalently immobilized onto a modified chitosan polymer, its optimal operating conditions and stability were altered. dergipark.org.tr For example, the optimal temperature for the immobilized Catalase shifted from 25°C (for the free enzyme) to 30°C or 35°C depending on the specific modification. dergipark.org.tr Similarly, the optimal pH shifted from 7.5 to 7.0. dergipark.org.tr Such studies highlight that chitosan, as a polymer, can provide a microenvironment that enhances enzyme stability, a principle that could potentially extend to interactions at the oligomer level. The enzymatic hydrolysis process itself is also influenced by the substrate, with studies showing that a chitosanase from Streptomyces roseolus can efficiently degrade a chitosan polymer but requires a substrate with at least five glucosamine (B1671600) residues for cleavage. nkust.edu.tw
Immunomodulatory Mechanisms in Pre-clinical Models (In Vitro and Animal Studies)
Chitosan tetramers exhibit significant immunomodulatory effects, primarily through the elicitation of defense responses in host systems, a process initiated by the activation of specific signaling pathways. researchgate.netresearchgate.net
Pattern Recognition and Specificity of Acetylation
The biological activity of chitosan oligomers is highly specific and depends not only on the degree of polymerization (DP) but also, crucially, on the degree and pattern of acetylation (PA). acs.orgnih.gov The pattern of acetylation refers to the specific sequence of N-acetylglucosamine (A) and deacetylated glucosamine (D) units along the oligosaccharide chain. sci-hub.seresearchgate.net Research has revealed that plant cells can distinguish between different acetylation patterns of chitosan tetramers, treating them as distinct molecular signals. acs.orgresearchgate.net
A pivotal study investigating the priming activity of chitosan tetramers in rice cells demonstrated this principle of pattern recognition. acs.orgnih.gov Four different monoacetylated tetramers (containing a single 'A' unit and three 'D' units) were tested, revealing significant differences in their ability to prime defense responses. sci-hub.se The fraction containing a mix of tetramers with the acetyl group at the non-reducing end (ADDD) or the second position from the non-reducing end (DADD) was found to be exceptionally effective at inducing priming activity. acs.orgsci-hub.se In contrast, tetramers with the acetyl group at the reducing end (DDDA) showed no significant priming activity. sci-hub.se
This specificity implies the existence of highly selective receptors or binding proteins in plants that can discern the precise arrangement of acetyl groups on the chitosan backbone. researchgate.net The enzymatic tools used to generate these tetramers also highlight this specificity; for example, certain chitosanases produce a mixture of ADDD and DADD from partially acetylated chitosan, while a GH18 Chitinase can be used to produce pure DDDA. sci-hub.se This differential activity underscores that the acetylation pattern of a this compound is a key informational component that dictates its specific biological function in plant-microbe interactions. acs.orgnih.gov
Table 2: Influence of Acetylation Pattern on the Priming Activity of Monoacetylated Chitosan Tetramers in Rice Cells
This table illustrates how the position of a single acetyl group (A) in a this compound (DP4) defines its biological activity. The notation D represents a deacetylated glucosamine unit. Data is based on findings from Nampally et al., 2020. acs.orgsci-hub.se
| This compound Pattern | Description of Acetylation Pattern | Observed Priming Activity in Rice Cells |
|---|---|---|
| ADDD | Acetyl group at the non-reducing end | Remarkably effective |
| DADD | Acetyl group at the second unit from the non-reducing end | |
| DADA | (Di-acetylated pattern, for comparison) | Activity can vary |
| DDDA | Acetyl group at the reducing end | No significant priming activity |
| DDDD | Fully deacetylated | No priming activity |
Research Applications of Chitosan Tetramers Excluding Prohibited Elements
Biomedical Research Applications
Non-viral Gene Delivery Systems (Mechanism and Design)
Scientific literature specifically detailing the use of pure chitosan (B1678972) tetramers for non-viral gene delivery is limited. While research has been conducted on chitosan oligomers of varying lengths, the specific mechanisms and design principles for chitosan tetramers in this application are not extensively documented in publicly available research.
Detailed studies on the design and optimization of nanoparticles specifically from chitosan tetramers for gene delivery are not extensively covered in the available research. The design of these carriers often involves considerations of size, surface charge, and targeting moieties to enhance transfection efficiency.
Tissue Engineering and Regenerative Medicine (Scaffold Design and Cell Interaction)
Research in tissue engineering has explored the use of modified chitosan tetramers, particularly chitosan-grafted-aniline tetramer (CS-AT), for creating scaffolds that can support cell growth and tissue regeneration.
Electrospinning
Nanofibrous, electroactive, and biodegradable scaffolds have been successfully fabricated from chitosan-grafted-aniline tetramer (CS-AT) using the electrospinning method. The CS-AT copolymer is synthesized through an amidation reaction between the carboxyl group of the aniline (B41778) tetramer and the amine group of chitosan. The morphology of the resulting nanofibers can be controlled by adjusting the polymer concentration and the aniline tetramer content.
Freeze-drying
Scaffolds fabricated from chitosan-grafted-aniline tetramer have been evaluated for their biocompatibility and their ability to support cellular activities in vitro.
Cell Adhesion and Proliferation
Studies have demonstrated that CS-AT materials possess good biocompatibility and can significantly enhance the adhesion and proliferation of C2C12 myoblasts and dog chondrocyte cells. While the CS-AT scaffolds generally promoted cell proliferation compared to pure chitosan, a high content of the grafted aniline tetramer was observed to have an adverse effect on cell viability.
Interactive Data Table: In Vitro Cell Response to Chitosan-Grafted-Aniline Tetramer Scaffolds
| Cell Type | Scaffold Type | Observed Outcome | Reference |
|---|---|---|---|
| C2C12 Myoblasts | Chitosan-grafted-aniline tetramer | Enhanced cell adhesion and proliferation |
Cell Differentiation
Specific studies detailing the differentiation of cells on scaffolds made exclusively from chitosan tetramers or their grafted derivatives are not extensively covered in the available scientific literature.
Composite Materials in Scaffold Development
Chitosan tetramers, as part of the broader class of chitosan oligomers, are integral to the development of advanced composite scaffolds for tissue engineering. The inherent biocompatibility, biodegradability, and structural similarity of chitosan to glycosaminoglycans make it an excellent candidate for creating structures that support tissue regeneration. However, to enhance mechanical stability and bioactivity, chitosan is often combined with other natural or synthetic polymers and inorganic compounds.
These composite materials are designed to create a porous, supportive framework that promotes cell adhesion, proliferation, and differentiation. For instance, composite scaffolds combining chitosan with gelatin have been shown to enhance the formation of a new extracellular matrix. The positive charge on the amino groups of chitosan is crucial for providing the appropriate conditions for cell adhesion. The incorporation of materials like magnesium oxide nanoparticles or bioactive glass can further stimulate osteogenesis and impart antibacterial properties to the scaffold, which is critical for preventing infections at the site of implantation. The goal of this research is to fabricate scaffolds that not only provide physical support but also actively participate in the healing and regeneration process.
Table 1: Research on Chitosan-Based Composite Scaffolds
| Composite Material Components | Target Application | Observed Outcomes in Research Models |
|---|---|---|
| Chitosan and Gelatin | Bone and Dental Tissue | Increased mineralization and enhanced formation of new bone and extracellular matrix. |
| Chitosan and Magnesium Oxide Nanoparticle-Coated Eggshell Particles | Bone Regeneration | Enhanced new osseous tissue formation and increased bone defect closure. |
| Chitosan and Glycosaminoglycans (e.g., Heparin) | Vascular Grafts | Inhibition of anticoagulant activity and smooth muscle cell proliferation, potential as a hemostatic agent. |
| Chitosan and Alginate (modified with lactobionic acid) | Cartilage Engineering | Creation of scaffolds with properties suitable for cartilage repair. |
Agricultural and Plant Science Research
In the realm of agriculture, chitosan tetramers and related oligomers are recognized for their profound impact on plant health and resilience. Research has focused on their ability to stimulate plant immune systems, promote growth, and protect against a wide array of pathogens.
Chitosan and its fragments are potent biostimulants that enhance plant defense mechanisms. They are recognized by plant cells as Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs), which triggers a cascade of defense responses. This recognition leads to the induction of both local and systemic acquired resistance (SAR), preparing the entire plant to fend off subsequent infections. The application of these molecules can modulate various physiological reactions, effectively priming the plant's immune system.
The elicitor activity of chitosan tetramers is central to their role in plant protection. Upon recognition by plant cell receptors, a complex signaling pathway is initiated. This includes early events such as ion flux variations (specifically H+ and Ca2+ influx), membrane depolarization, cytoplasmic acidification, and the activation of mitogen-activated protein (MAP) kinases.
These initial signals lead to a broader defense response, characterized by an oxidative burst and the synthesis of crucial signaling molecules like jasmonic acid, salicylic (B10762653) acid, and abscisic acid. Subsequently, the plant ramps up the production of defense-related compounds, including the accumulation of phytoalexins, Pathogenesis-Related (PR) proteins (such as chitinases and glucanases), and proteinase inhibitors. Physical barriers are also reinforced through processes like lignification and callose deposition at the site of potential infection.
Table 2: Elicitor-Induced Defense Signaling and Responses in Plants
| Signaling Event | Description | Resulting Defense Response |
|---|---|---|
| Ion Fluxes (Ca2+, H+) | Rapid movement of ions across the plant cell membrane. | Activation of downstream signaling cascades. |
| Oxidative Burst | Production of reactive oxygen species (ROS). | Direct antimicrobial activity and signaling. |
| MAP Kinase Activation | Phosphorylation cascade that transduces extracellular signals into intracellular responses. | Activation of defense-related gene expression. |
| Hormone Synthesis | Increased production of jasmonic acid, salicylic acid, and abscisic acid. | Systemic signaling to coordinate plant-wide defense. |
| Gene Expression | Upregulation of defense-related genes. | Synthesis of PR-proteins, phytoalexins, and enzymes like PAL and PPO. |
| Physical Barrier Formation | Deposition of callose and lignin (B12514952) in the cell wall. | Reinforcement of cell structures to block pathogen entry. |
Beyond immunity, chitosan tetramers can act as plant growth promoters. The mechanisms behind this effect involve influencing fundamental physiological processes. Chitosan can enhance the availability and uptake of water and essential nutrients by adjusting cellular osmotic pressure. It is also thought to stimulate cell division and elongation, contributing to increased shoot and root growth.
Furthermore, chitosan enhances plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures. This stress tolerance is mechanistically linked to the enhancement of the plant's antioxidant defense system. Chitosan application can trigger the increased activity of antioxidant enzymes such as peroxidase, polyphenol oxidase, and catalases, which help mitigate cellular damage caused by environmental stressors. By mimicking plant growth regulators like auxins, chitosan can stimulate a network of genes that lead to more robust growth and resilience.
Table 3: Mechanistic Aspects of Chitosan in Plant Growth and Stress Tolerance
| Mechanism | Effect on Plant Physiology | Outcome |
|---|---|---|
| Nutrient and Water Uptake | Adjusts cellular osmotic pressure, facilitating absorption. | Improved plant hydration and nutrition, leading to enhanced growth. |
| Hormonal Regulation | Can mimic the effects of plant growth regulators like auxins. | Stimulation of cell division, elongation, and overall development. |
| Antioxidant System Enhancement | Increases the activity of antioxidant enzymes (e.g., peroxidase, catalases). | Alleviation of oxidative stress caused by drought, salinity, or temperature extremes. |
| Gene Expression Modulation | Influences the expression of genes related to growth and stress response. | Enhanced resilience and improved yield and quality of crops. |
Chitosan tetramers exhibit broad-spectrum antimicrobial activity, a property that has been extensively studied in vitro. The mechanisms of action are multifaceted and depend on the type of pathogen.
A primary mechanism is the electrostatic interaction between the positively charged amino groups of chitosan and negatively charged components on microbial cell surfaces. In fungi, this interaction disrupts the plasma membrane, leading to the leakage of intracellular contents and ultimately cell death. In bacteria, chitosan binds to lipopolysaccharides (LPS) and teichoic acids on the cell wall, increasing permeability and inhibiting cell growth.
Low-molecular-weight chitosan, which includes tetramers, can also penetrate the microbial cell. Once inside, it can interfere with essential metabolic processes by chelating metal ions required for enzymatic activity or by binding to DNA and RNA, thereby inhibiting replication and protein synthesis.
Table 4: In Vitro Antimicrobial Mechanisms of Chitosan Against Plant Pathogens
| Pathogen Type | Primary Mechanism of Action | Cellular Effect |
|---|---|---|
| Fungi & Oomycetes | Electrostatic interaction with and disruption of the plasma membrane. | Increased membrane permeability, leakage of intracellular components, inhibition of fungal growth. |
| Gram-negative Bacteria | Interaction with negatively charged lipopolysaccharides (LPS) on the outer membrane. | Disruption of membrane integrity, blockage of nutrient exchange, inhibition of growth. |
| Gram-positive Bacteria | Binding to teichoic acids in the thicker peptidoglycan layer. | Altered cell permeability and disruption of cellular processes. |
| General (Intracellular) | Chelation of essential metal ions; binding to DNA/RNA. | Inhibition of enzymatic activity, interference with replication and protein synthesis. |
Plant Immunostimulation and Disease Resistance Mechanisms
Fundamental Research in Biomaterials Science
Chitosan tetramers are a subject of fundamental research in biomaterials science due to the unique properties of the parent polymer. Chitosan is valued for its biocompatibility, biodegradability, non-toxicity, and bioadhesivity. Its cationic nature in acidic solutions is a distinctive feature among polysaccharides, enabling strong electrostatic interactions with negatively charged surfaces, which is beneficial for applications ranging from cell scaffolding to antimicrobial films.
A key area of fundamental research is the chemical modification of chitosan's functional amino and hydroxyl groups. These modifications allow scientists to precisely tune its physicochemical properties, such as solubility and mechanical strength, to meet the demands of specific biomedical applications. This versatility has led to the development of a wide array of chitosan-based structures, including hydrogels, membranes, nanoparticles, and porous scaffolds. Research continues to explore how the molecular weight and degree of deacetylation of chitosan oligomers, including tetramers, influence their biological activity, paving the way for the design of next-generation biomaterials.
Interactions with Other Biomacromolecules
Chitosan tetramers, as positively charged oligosaccharides, exhibit significant interactions with various negatively charged biomacromolecules. These interactions are primarily driven by electrostatic forces, hydrogen bonding, and hydrophobic interactions. The specific nature and strength of these interactions are crucial for various biological and biomedical applications.
Interactions with Proteins: The interaction between chitosan and proteins is influenced by factors such as the molecular weight of the chitosan, the pH of the medium, and the surface charge of the protein. Studies on low molecular weight chitosans, which would include tetramers, show that they can form complexes with proteins like bovine serum albumin (BSA) and human serum albumin (HSA). The binding affinity is dependent on the molecular weight, with different molecular weights favoring either hydrophobic or electrostatic interactions. For instance, lower molecular weight chitosans have been observed to interact with BSA primarily through hydrophobic contacts. These interactions can lead to conformational changes in the protein, which may affect its biological activity.
Interactions with Nucleic Acids: The cationic nature of chitosan tetramers allows them to form complexes with anionic nucleic acids such as DNA and RNA. This complexation is a key area of research for the development of non-viral gene delivery vectors. The positively charged amino groups of the chitosan tetramer interact with the negatively charged phosphate (B84403) groups of the nucleic acid backbone, leading to the condensation of the nucleic acid into nanoparticles. The stability and size of these complexes are influenced by the chitosan-to-nucleic acid ratio and the pH of the solution. Research on low molecular weight chitosans has demonstrated their ability to protect DNA from enzymatic degradation.
Interactions with Lipids: Chitosan tetramers can interact with the components of cell membranes, primarily lipids. The interactions with phospholipid bilayers, such as those composed of dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are influenced by both electrostatic and hydrophobic forces. The positively charged chitosan can interact with the negatively charged phosphate groups of the phospholipids (B1166683). The extent of this interaction and its effect on membrane stability and permeability are dependent on the pH and the molecular weight of the chitosan.
| Biomacromolecule | Primary Interaction Type | Key Influencing Factors | Observed Effects |
|---|---|---|---|
| Proteins (e.g., Serum Albumins) | Hydrophobic and Electrostatic | Molecular Weight, pH, Protein Surface Charge | Complex formation, Conformational changes in protein structure |
| Nucleic Acids (e.g., DNA) | Electrostatic | Chitosan/Nucleic Acid Ratio, pH | Complexation and condensation of nucleic acids, Protection from enzymatic degradation |
| Lipids (e.g., Phospholipid Bilayers) | Electrostatic and Hydrophobic | pH, Molecular Weight | Interaction with membrane surfaces, Alteration of membrane properties |
Development of Advanced Functional Materials
The unique properties of chitosan tetramers, such as their biocompatibility, biodegradability, and reactivity, make them valuable building blocks for the development of advanced functional materials for biomedical applications.
Hydrogels: Chitosan-based hydrogels are three-dimensional networks capable of absorbing large amounts of water. Hydrogels incorporating low molecular weight chitosan derivatives, including tetramers, are being investigated for applications in drug delivery and tissue engineering. The properties of these hydrogels, such as their swelling behavior, mechanical strength, and biodegradability, can be tuned by controlling the cross-linking density and the degree of deacetylation of the chitosan.
Nanoparticles: Chitosan tetramers can be used to synthesize nanoparticles through methods like ionic gelation, where the cationic chitosan interacts with anionic cross-linkers. These nanoparticles are being explored as carriers for drugs, proteins, and genes. The size, surface charge, and loading efficiency of these nanoparticles can be controlled by varying the synthesis parameters, which is crucial for their in vivo performance.
Films and Scaffolds: Chitosan can be processed into films and porous scaffolds for applications in regenerative medicine and wound healing. Materials derived from low molecular weight chitosan are of interest for creating scaffolds that can support cell attachment, proliferation, and differentiation. The porous structure of these scaffolds is essential for nutrient and oxygen transport to the cells.
| Material Type | Key Properties | Primary Fabrication/Synthesis Method | Potential Applications |
|---|---|---|---|
| Hydrogels | High water content, Biocompatibility, Tunable properties | Cross-linking of chitosan chains | Drug delivery, Tissue engineering |
| Nanoparticles | Small size, High surface area, Controlled release | Ionic gelation, Self-assembly | Drug and gene delivery |
| Films and Scaffolds | Biocompatibility, Biodegradability, Porous structure | Solvent casting, Freeze-drying | Wound healing, Regenerative medicine |
Future Directions and Emerging Paradigms in Chitosan Tetramer Research
Development of Highly Defined Chitosan (B1678972) Tetramer Libraries
The future of chitosan tetramer research is intrinsically linked to the ability to produce and screen libraries of these molecules with precisely defined structures. Conventional production methods often yield heterogeneous mixtures, making it difficult to establish clear structure-activity relationships. nih.govacs.org A promising alternative is the enzymatic and biotechnological synthesis of chitosan tetramers, which allows for greater control over the degree and pattern of acetylation. mdpi.comencyclopedia.pub
The creation of well-defined this compound libraries is a critical step towards understanding their biological functions. dntb.gov.ua Researchers are now able to produce all 14 possible partially acetylated chitosan tetramers by combining different bacterial, fungal, and viral chitin (B13524) deacetylases. mdpi.com This breakthrough allows for the systematic investigation of how the specific arrangement of acetyl groups influences bioactivity. For instance, different chitin deacetylases can be used in both forward (deacetylation) and reverse (acetylation) reactions to generate specific tetramer structures. mdpi.commdpi.com
These libraries are crucial for high-throughput screening assays to identify tetramers with specific biological activities. acs.org By systematically altering the structure of the this compound, scientists can pinpoint the exact molecular features responsible for a desired effect. This approach has the potential to yield a wide range of novel chitosan oligomers with fully defined architectures, paving the way for the development of highly targeted therapeutic agents and other advanced applications. acs.org
Advanced Multi-omics Approaches for Bioactivity Profiling
To fully understand the biological effects of chitosan tetramers, researchers are turning to advanced multi-omics approaches. These methods, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur within an organism or cell in response to chitosan treatment. anacyte.comresearchgate.net
Transcriptomic analysis, for example, studies the complete set of RNA transcripts produced by a genome under specific conditions. anacyte.com Studies on potato leaves and rice plants have shown that chitosan treatment can lead to significant changes in gene expression, particularly in genes related to photosynthesis, carbohydrate metabolism, and defense responses. frontiersin.org In potato leaves treated with a well-defined chitosan polymer, researchers observed 32 differentially expressed genes after 2 hours and 83 after 5 hours, indicating a dynamic cellular response. frontiersin.org
Proteomics, the large-scale study of proteins, complements transcriptomics by revealing changes at the protein level. anacyte.com In rice plants treated with chitosan, proteomic analysis showed an upregulation of proteins involved in photosynthesis and cell redox homeostasis. frontiersin.org Similarly, combined transcriptomic and proteomic analyses of Xanthomonas oryzae pv. oryzae exposed to chitosan-iron nanocomposites revealed impairments in processes like cell membrane biosynthesis and DNA damage repair. nih.gov By integrating these "omics" data, researchers can construct a more complete picture of the molecular mechanisms underlying the bioactivity of chitosan tetramers.
Integration of Computational and Experimental Methodologies
The integration of computational modeling and experimental techniques is becoming a powerful paradigm in this compound research. researchgate.netnih.gov In silico methods, such as molecular docking and molecular dynamics simulations, allow researchers to predict and analyze the interactions between chitosan tetramers and biological targets at an atomic level. nih.govijpsonline.comfrontiersin.org
Molecular docking studies, for example, can predict the binding affinity and orientation of a this compound within the active site of an enzyme or receptor. pnas.orgresearchgate.net This information can be used to screen virtual libraries of chitosan tetramers and prioritize candidates for experimental testing. nih.govnih.gov For instance, in silico screening suggested that chitosan oligosaccharides have a high potential for mucoadhesion to ocular mucin, a finding that was later confirmed by in vitro and in vivo experiments. nih.gov Molecular dynamics simulations can further provide insights into the conformational dynamics and stability of chitosan-protein complexes. researchgate.net
This iterative cycle of computational prediction and experimental validation accelerates the discovery process and provides a deeper understanding of structure-function relationships. nih.gov By combining these approaches, scientists can more efficiently design and optimize chitosan tetramers with specific biological activities. For example, based on an in silico model of a chitin synthase, researchers were able to mutate the enzyme to steer the production of specific chitosan oligomers, including tetramers. nih.gov
Exploration of Novel Biological Pathways and Targets
As our understanding of chitosan tetramers deepens, researchers are exploring novel biological pathways and therapeutic targets. frontiersin.orgresearchgate.netscientificarchives.com The specific pattern of acetylation on a this compound can significantly influence its biological activity, including its ability to trigger plant defense mechanisms. researchgate.netsci-hub.se For example, different monoacetylated chitosan tetramers have been shown to have varying priming activities in rice cells. sci-hub.se
In the context of human health, chitosan and its oligosaccharides are being investigated for a range of applications, including as drug delivery vehicles and for their potential to modulate immune responses and combat cancer. acs.orgresearchgate.net For instance, chitosan oligosaccharide lactate (B86563) has been studied for its potential to inhibit monoamine oxidase-A, a target in the treatment of depression. eurekaselect.com Chitosan-based nanoparticles are also being developed to deliver therapeutic agents and have shown promise in preclinical models of colon cancer by modulating pathways like NF-κB and β-catenin. acs.org
Furthermore, the interaction of chitosan oligomers with various proteins is a key area of investigation. The detection of chitin and acetylated chitosan oligomers by the human immune system may involve pattern recognition receptors like TLR2. pnas.org The ability to create defined chitosan tetramers will be crucial in dissecting these interactions and identifying new therapeutic targets.
Scalable and Sustainable Production Technologies
The translation of this compound research into practical applications hinges on the development of scalable and sustainable production technologies. europa.eubohrium.com Traditional chemical methods for producing chitosan and its oligomers are often harsh, environmentally unfriendly, and result in heterogeneous products. jmbfs.orgresearchgate.net
Enzymatic and biotechnological approaches offer a more sustainable and controlled alternative. nih.govmdpi.comnih.gov The use of specific enzymes, such as chitinases and chitosanases, allows for the targeted hydrolysis of chitosan into oligosaccharides of a desired size. mdpi.comtandfonline.com For example, chitosanase from Pseudoalteromonas sp. SY39 has been used to prepare chitooligosaccharides with an average degree of polymerization of approximately 3. tandfonline.com
Furthermore, microbial fermentation is emerging as a promising route for producing chitosan from sources like fungi. bohrium.comnih.govjchemrev.com This method avoids the need for harsh chemical treatments and can yield chitosan with desirable properties. jmbfs.org The EU-funded NANO3BIO project, for instance, has focused on developing biotechnological processes for producing "third generation" chitosans with defined structures and biological activities using optimized fungi, bacteria, and algae. europa.eu As these technologies mature, they will enable the large-scale and cost-effective production of well-defined chitosan tetramers, facilitating their use in agriculture, medicine, and other industries. researchgate.net
Interactive Data Table: Enzymes in this compound Research
| Enzyme | Source Organism | Family | Application in this compound Research | Reference |
| Chitinase (B1577495) | Paenibacillus pabuli | GH18 | Production of specific chito-oligosaccharides | acs.org |
| Chitosanase | Pseudoalteromonas sp. SY39 | Preparation of chitooligosaccharides | tandfonline.com | |
| Chitin Deacetylase (CDA) | Colletotrichum lindemuthianum | CE4 | N-acylation of glucosamine (B1671600) tetramers | acs.org |
| Chitin Deacetylase (PgtCDA) | Puccinia graminis f. sp. tritici | Production of defined partially acetylated chitosan oligomers | researchgate.net | |
| Chitin Deacetylase (NodB) | Azorhizobium caulinodans | Deacetylation of chitin oligomers | mdpi.com |
Interactive Data Table: Computational Methods in this compound Research
| Method | Application | Key Findings | Reference |
| Molecular Docking | Predicting binding of chitosan to ocular mucin | Chitosan oligosaccharide showed extensive mucoadhesive potential. | nih.gov |
| Molecular Docking | Investigating interaction with efflux permeability glycoprotein | Chitosan showed minimum binding affinity, suggesting potential for brain drug delivery. | ijpsonline.com |
| Molecular Dynamics Simulation | Predicting binding with ocular mucin | Accurately predicted interactions critical to mucoadhesion. | nih.gov |
| Molecular Dynamics Simulation | Understanding conformational dynamics | Provided insights into the structure and flexibility of chitosan polymers. | researchgate.net |
| In Silico Screening | Optimizing chitosan-based gel formulation | Identified optimal concentrations of components for a microparticle delivery system. | nih.gov |
Q & A
Q. What are the primary enzymatic methods for synthesizing chitosan tetramers, and how do chitin deacetylases (CDAs) influence their acetylation patterns?
Chitosan tetramers are synthesized via enzymatic deacetylation of chitin oligomers or N-acetylation of chitosan oligomers. CDAs from bacterial (BcCDA5), fungal (CnCDA4), and viral (VcCDA) sources exhibit distinct modes of action. For example, BcCDA5 preferentially deacetylates the second unit of the chitosan tetramer ([GlcN]₄), while CnCDA4 targets the third unit, as shown by HILIC-ESI-MS and MS/MS analyses . The reaction buffer (e.g., 2 M sodium acetate, pH 7) and incubation time (≥98 hours) critically impact yield and acetylation heterogeneity .
Q. Which analytical techniques are most reliable for characterizing this compound structure and purity?
- HILIC-ESI-MS : Resolves partially acetylated tetramers (e.g., DAD, DDA, ADD configurations) and quantifies relative abundances .
- ¹H-NMR : Determines degree of acetylation (DA) by integrating peaks for acetyl protons (δ 2.0–2.1 ppm) and glycosidic protons (δ 3.0–5.5 ppm) .
- SAXS (Small-Angle X-ray Scattering) : Assesses conformational dynamics in solution, particularly for tetramers with flexible glycosidic bonds .
Q. What biological roles have been documented for chitosan tetramers in immunological studies?
Chitosan tetramers modulate immune responses by inhibiting antigen-specific CD8⁺ T-cell activation. For instance, Kb-OVA257 tetramer staining revealed a 50% reduction in OVA-specific CD8⁺ splenocytes in mice immunized with chitosan-containing adenovirus vaccines, linked to suppressed IFNγ production .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic efficiency data across CDAs when synthesizing chitosan tetramers?
Discrepancies in enzyme performance (e.g., VcCDA vs. PgtCDA) arise from differences in substrate binding pockets and pH optima. Triplicate HILIC-ESI-MS experiments show that VcCDA achieves 80% N-acetylation efficiency at pH 5, while PgtCDA requires pH 8 for optimal activity . Standardizing buffer conditions and using ¹⁸O-labelling/MS/MS for tracking acetylation sites can mitigate variability .
Q. What computational approaches are effective for modeling this compound interactions in polymeric networks?
- MD Simulations : Predict crosslinking behavior with genipin at varying pH levels. At pH 7.4, chitosan tetramers form stable dimers/trimers via nucleophilic substitution, while pH >9 disrupts hydrogen bonding .
- Multi-FoXS SAXS Modeling : Quantifies conformational flexibility in tetramer cores, revealing C₂ symmetry distortions (RMSD 4.5 Å) in crystal structures compared to idealized C₄ symmetry .
Q. How does pH influence the crosslinking efficiency of chitosan tetramers in biomaterial design?
Crosslinking with genipin is pH-dependent:
- pH 5.0 : 39.9% crosslinking due to protonated amine groups limiting nucleophilic attack.
- pH 7.4 : 96.0% crosslinking (optimal for Schiff base formation).
- pH 13.6 : Near-complete degradation of genipin-chitosan adducts .
Methodological Challenges and Solutions
Q. What strategies improve reproducibility in synthesizing partially acetylated chitosan tetramers?
- Enzyme Cocktails : Combine forward-acting (e.g., BcCDA5) and reverse-acting (e.g., CnCDA2) CDAs to achieve all 14 acetylation isomers .
- Standardized MS Calibration : Use internal standards like ¹⁸O-labeled tetramers to normalize HILIC-ESI-MS data .
Q. How can researchers validate the immunomodulatory effects of chitosan tetramers beyond in vitro assays?
- Tetramer Staining : Quantify antigen-specific T cells using MHC-peptide tetramers (e.g., MOG₃₅₋₅₅-IAb) in ex vivo splenocyte cultures .
- Cytokine Profiling : Combine intracellular IFNγ staining with multiplex ELISA to correlate T-cell inhibition with cytokine milieu changes .
Tables for Key Data
| CDA Source | Optimal pH | Preferred Acetylation Site | Efficiency (%) | Reference |
|---|---|---|---|---|
| BcCDA5 | 7.0 | Second unit | 65 ± 3 | |
| CnCDA4 | 6.5 | Third unit | 72 ± 5 | |
| VcCDA | 5.0 | Fourth unit | 80 ± 4 |
| Crosslinking pH | Crosslinking Efficiency (%) | Dominant Product |
|---|---|---|
| 5.0 | 39.9 ± 3.8 | Dimers/Trimers |
| 7.4 | 96.0 ± 1.9 | Stable Networks |
| 9.0 | 45.4 ± 1.8 | Degraded Adducts |
| 13.6 | 1.4 ± 1.0 | No Crosslinking |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
